molecular formula C11H10FNO5 B1404351 Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate CAS No. 346-43-0

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Cat. No.: B1404351
CAS No.: 346-43-0
M. Wt: 255.2 g/mol
InChI Key: OGBNRURERWIWSA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted nitrophenyl group attached to an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-(4-fluoro-2-aminophenyl)-2-oxopropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the modification of polymer surfaces and the creation of bioconjugates for diagnostic purposes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and binding properties.

    Ethyl 3-(4-fluoro-2-aminophenyl)-2-oxopropanoate: The amino derivative obtained by reduction of the nitro group, which has different chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBNRURERWIWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740193
Record name Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-43-0
Record name Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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